molecular formula C5H11FN2 B1489199 3-(Fluoromethyl)pyrrolidin-1-amine CAS No. 2098082-73-4

3-(Fluoromethyl)pyrrolidin-1-amine

Cat. No. B1489199
CAS RN: 2098082-73-4
M. Wt: 118.15 g/mol
InChI Key: VRWJWBQCEDSZLA-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidin-1-amine, also known as FMPA, is a chemical compound of interest due to its various applications in scientific research and industry. It has a molecular formula of C5H11FN2 and a molecular weight of 118.15 g/mol .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists. Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .


Chemical Reactions Analysis

The main chemical property of amines, including this compound, is their ability to act as weak organic bases. Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

3-(Fluoromethyl)pyrrolidin-1-amine has a wide range of scientific research applications. It has been studied for its potential to be used as a pharmacological tool for studying various physiological processes, such as neurotransmitter release, synaptic plasticity, and receptor-mediated signaling. Additionally, this compound has been studied for its potential to be used as a tool for studying the pharmacokinetics and pharmacodynamics of drugs, as well as its potential to be used as a tool for studying the effects of environmental toxins on the body.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of 3-(Fluoromethyl)pyrrolidin-1-amine in lab experiments has a number of advantages. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various physiological processes. However, there are some limitations to its use in lab experiments. It can be toxic at high concentrations, and it is not well-suited for long-term studies due to its short half-life.

Future Directions

There are a number of potential future directions for 3-(Fluoromethyl)pyrrolidin-1-amine. It could be used to study the effects of environmental toxins on the body, as well as to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the effects of various drugs on the body, as well as the effects of various neurotransmitters on the brain. It could also be used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the endocrine system. Finally, it could be used to study the effects of various drugs on the immune system.

properties

IUPAC Name

3-(fluoromethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2/c6-3-5-1-2-8(7)4-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJWBQCEDSZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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